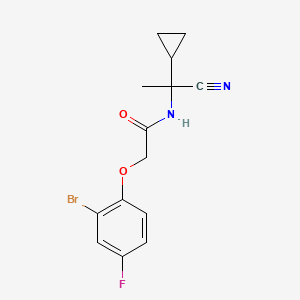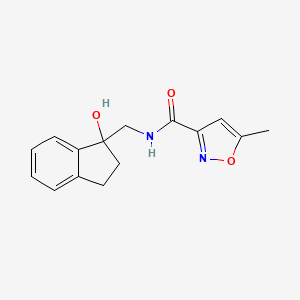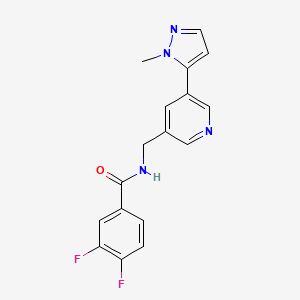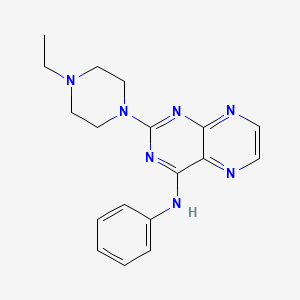![molecular formula C16H15ClN6O4 B2564988 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide CAS No. 899995-49-4](/img/structure/B2564988.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide” belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring . The 3D structure may be viewed using Java or Javascript .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
This compound belongs to a class of chemicals that include pyrazolo[3,4-d]pyrimidine derivatives, which are noted for their potential antitumor activity. The synthesis of these compounds often involves starting from readily available precursors, incorporating bioactive moieties like pyrazole and pyrazolo[3,4-d]pyrimidine to modify the molecules' lipophilicity and improve transport through cell wall barriers. These modifications aim to enhance the compounds' in vitro anti-cancer activity, as demonstrated by compounds showing good potency in monolayer proliferation assays across various cell lines (Maftei et al., 2016).
Antitumor and Anticancer Activity
A significant aspect of research on this compound focuses on its antitumor and anticancer activities. Various derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and tested against different cancer cell lines, showing varying degrees of inhibitory activity. These studies contribute to the understanding of the compound's mechanism of action at the molecular level, potentially offering insights into new cancer therapies (Abdellatif et al., 2014).
Radiolabeled Derivatives for Tumor Imaging
The development of radiolabeled pyrazolo[1,5-a]pyrimidine derivatives highlights the compound's application in biomedical imaging, particularly in positron emission tomography (PET) for tumor detection. These derivatives have been designed, synthesized, and evaluated for their ability to target tumors effectively, offering potential as new probes for PET tumor imaging (Xu et al., 2011).
Inhibition of Phosphorylation and Proapoptotic Agents
Research has also focused on the compound's ability to inhibit phosphorylation of specific proteins, such as Src, which plays a crucial role in cancer cell growth. By interfering with this phosphorylation process, pyrazolo[3,4-d]pyrimidine derivatives act as proapoptotic agents, blocking cancer cell growth and inducing cell death. This mechanism of action underscores the compound's potential as a therapeutic agent in cancer treatment (Carraro et al., 2006).
Eigenschaften
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O4/c1-16(2,3)22-13-11(7-19-22)15(25)21(8-18-13)20-14(24)10-6-9(23(26)27)4-5-12(10)17/h4-8H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDHGXHEHJXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyanocyclopentyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2564908.png)




![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2564921.png)
![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2564922.png)


![1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2564925.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2564928.png)